Chemical structure of 5-Methoxyindole-3-carboxylic Acid-D3
Chemical structure of 5-Methoxyindole-3-carboxylic Acid-D3
The following technical guide details the chemical structure, synthesis, and analytical application of 5-Methoxyindole-3-carboxylic Acid-D3 , a stable isotope-labeled internal standard used in the quantitation of indole metabolites.
Structure, Synthesis, and Bioanalytical Applications[1]
Core Identity & Chemical Specifications
5-Methoxyindole-3-carboxylic Acid-D3 (hereafter 5-MICA-D3 ) is the deuterated isotopologue of 5-methoxyindole-3-carboxylic acid.[1] It serves as a critical Internal Standard (IS) in mass spectrometry, specifically designed to correct for ionization suppression, matrix effects, and extraction variability during the quantification of the unlabeled analyte.
The deuterium labeling is site-specific, located on the methoxy group at the 5-position of the indole ring. This placement ensures metabolic stability (avoiding exchangeable protons) and provides a mass shift of +3 Da, sufficient to resolve the IS from the analyte in quadrupole mass filters.
Physicochemical Data Profile
| Parameter | Specification |
| Chemical Name | 5-(Trideuteromethoxy)-1H-indole-3-carboxylic acid |
| Common Abbreviation | 5-MICA-D3 |
| Molecular Formula | |
| Molecular Weight | 194.20 g/mol (Unlabeled: 191.19 g/mol ) |
| Exact Mass | 194.0771 |
| Isotopic Purity | |
| Unlabeled CAS | 10242-01-0 (Reference for parent compound) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| pKa (Acid) | ~4.5 (Carboxylic acid moiety) |
| Appearance | Off-white to tan solid |
Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the trideuteromethyl group responsible for the mass shift.
Figure 1: Structural schematic of 5-MICA-D3 highlighting the C5-position labeling.
Synthesis & Preparation Strategy
The synthesis of 5-MICA-D3 requires a high-fidelity alkylation strategy to ensure maximum isotopic enrichment. The most robust route involves the Williamson ether synthesis of the 5-hydroxy precursor using deuterated methyl iodide (
Mechanistic Pathway
-
Precursor Selection: 5-Hydroxyindole-3-carboxylic acid is selected as the starting scaffold.
-
Selective Alkylation: The phenolic hydroxyl group at C5 is more acidic (pKa ~10) than the indole nitrogen (pKa >16), allowing for selective O-methylation under mild basic conditions.
-
Reagent Control:
(Iodomethane-d3) is used as the electrophile.
Step-by-Step Synthetic Protocol
Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. All steps must be performed in a fume hood.
Reagents:
-
5-Hydroxyindole-3-carboxylic acid (1.0 eq)
-
Iodomethane-d3 (
, >99.5 atom % D, 1.1 eq) -
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Acetone or DMF (Anhydrous)
Workflow:
-
Dissolution: Dissolve 5-Hydroxyindole-3-carboxylic acid in anhydrous acetone (0.1 M concentration).
-
Deprotonation: Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add
via syringe. Seal the reaction vessel to prevent loss of volatile . -
Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the starting phenol.
-
Workup: Evaporate solvent. Resuspend residue in water and acidify to pH 3 with 1N HCl to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water to remove any N-methylated byproducts (though rare under these conditions).
Figure 2: Synthetic route via O-methylation of the 5-hydroxy precursor.
Analytical Applications (LC-MS/MS)
5-MICA-D3 is primarily used to quantify 5-methoxyindole-3-carboxylic acid, a metabolite often analyzed in studies involving melatonin degradation, serotonin pathways, or synthetic indole drug metabolism.
Method Validation Parameters
-
MRM Transitions:
-
Analyte (Unlabeled):
192.06 148.05 (Loss of ) -
Internal Standard (D3):
195.08 151.08 (Loss of ) -
Note: The +3 Da shift is maintained in the fragment ion, confirming the stability of the methoxy label during collision-induced dissociation (CID).
-
-
Polarity: Positive (
) or Negative ( ) Electrospray Ionization (ESI). Negative mode is often more sensitive for carboxylic acids.
Self-Validating Extraction Protocol
This protocol ensures that the IS compensates for recovery losses during Solid Phase Extraction (SPE).
-
Sample Aliquot: Transfer 100
L of plasma/urine. -
IS Spiking (Critical Step): Add 10
L of 5-MICA-D3 Working Solution (e.g., 100 ng/mL in Methanol). Vortex immediately.-
Causality: Spiking before extraction ensures the IS experiences the same physical losses as the analyte.
-
-
Protein Precipitation: Add 300
L cold Acetonitrile. Vortex and centrifuge (10,000 x g, 5 min). -
Supernatant Transfer: Dilute supernatant 1:1 with water (to match initial mobile phase).
-
LC-MS Injection: Inject 5–10
L.
Figure 3: Bioanalytical workflow utilizing 5-MICA-D3 for error correction.
Stability & Handling
Indole derivatives are prone to oxidation and light degradation. Strict adherence to these handling protocols is required to maintain standard integrity.
-
Storage:
in a desiccator. -
Light Protection: Amber vials are mandatory. Indoles can form colored oxidation products (quinoids) upon UV exposure.
-
Solution Stability: Stock solutions in Methanol are stable for 1 month at
. Working solutions (diluted) should be prepared fresh weekly.
References
-
PubChem. (2025).[2] 5-Methoxy-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Russak, E. M., et al. (2019).[1] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[1] (Cited for general principles of deuterated IS stability).
- Xu, Y. Z., & Chen, C. (2006). "Synthesis of deuterium labeled standards of 5-methoxy-N,N-dimethyltryptamine." Journal of Labelled Compounds and Radiopharmaceuticals. (Cited for methylation methodologies of 5-hydroxyindoles).
